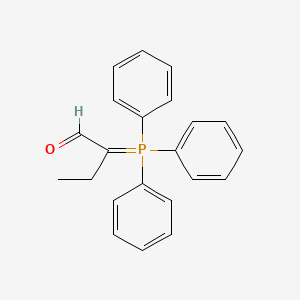
2-(Triphenylphosphoranylidene)butyraldehyde
概要
説明
2-(Triphenylphosphoranylidene)butyraldehyde is an organophosphorus compound with the molecular formula C({22})H({21})OP. It is characterized by the presence of a triphenylphosphoranylidene group attached to a butyraldehyde moiety. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
2-(Triphenylphosphoranylidene)butyraldehyde can be synthesized through the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde. The general synthetic route is as follows:
Formation of the Phosphonium Salt: Triphenylphosphine reacts with an alkyl halide to form a phosphonium salt.
Generation of the Ylide: The phosphonium salt is treated with a strong base, such as sodium hydride or butyllithium, to generate the ylide.
Wittig Reaction: The ylide reacts with butyraldehyde to form this compound.
The reaction conditions typically involve an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent the decomposition of the ylide.
Industrial Production Methods
While the Wittig reaction is commonly used in laboratory settings, industrial production may involve optimized conditions to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
2-(Triphenylphosphoranylidene)butyraldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triphenylphosphoranylidene group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 2-(Triphenylphosphoranylidene)butyric acid.
Reduction: 2-(Triphenylphosphoranylidene)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(Triphenylphosphoranylidene)butyraldehyde has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: Utilized in the preparation of novel materials with unique properties, such as polymers and nanomaterials.
Catalysis: Employed as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
作用機序
The mechanism of action of 2-(Triphenylphosphoranylidene)butyraldehyde in chemical reactions typically involves the formation of a reactive intermediate, such as a ylide or an enolate. These intermediates can then undergo further transformations, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.
類似化合物との比較
Similar Compounds
2-(Triphenylphosphoranylidene)acetaldehyde: Similar structure but with an acetaldehyde moiety instead of butyraldehyde.
2-(Triphenylphosphoranylidene)propionaldehyde: Contains a propionaldehyde moiety.
2-(Triphenylphosphoranylidene)benzaldehyde: Features a benzaldehyde moiety.
Uniqueness
2-(Triphenylphosphoranylidene)butyraldehyde is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its longer carbon chain compared to similar compounds can influence the steric and electronic properties, making it suitable for specific synthetic applications.
特性
IUPAC Name |
2-(triphenyl-λ5-phosphanylidene)butanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21OP/c1-2-19(18-23)24(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-18H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKVHIDYCFPCLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404558 | |
| Record name | 2-(Triphenylphosphoranylidene)butyraldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90601-08-4 | |
| Record name | 2-(Triphenylphosphoranylidene)butyraldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-[(chloroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B1608409.png)




![1-(2'-Methyl[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B1608414.png)








